Product packaging for 2,5-Dimethylhippuric acid(Cat. No.:CAS No. 41859-40-9)

2,5-Dimethylhippuric acid

Cat. No.: B1617922
CAS No.: 41859-40-9
M. Wt: 207.23 g/mol
InChI Key: XTIFMRXTPUYERV-UHFFFAOYSA-N
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Description

Significance of Aryl-Glycine Conjugates in Xenobiotic Metabolism

The metabolism of xenobiotics—compounds foreign to an organism's normal biochemistry—is a critical detoxification process. This metabolic system, primarily located in the liver, transforms lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body, primarily in urine. mhmedical.com This process typically occurs in two phases. Phase I reactions introduce or expose functional groups on the xenobiotic molecule, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glycine (B1666218). mhmedical.com

Aryl-glycine conjugates, including 2,5-dimethylhippuric acid, are products of this Phase II detoxification pathway. nih.govtandfonline.com The formation of these conjugates is a crucial step in neutralizing and eliminating a variety of xenobiotic carboxylic acids. reactome.orgacs.org This conjugation with the amino acid glycine significantly alters the chemical properties of the parent compound, rendering it less toxic and more readily excretable. nih.govtandfonline.com The study of these conjugates is paramount for understanding how the body defends itself against potentially harmful environmental and industrial chemicals. nih.govnih.gov

The process of glycine conjugation involves a two-step enzymatic reaction. Initially, the xenobiotic carboxylic acid is activated to a high-energy acyl-CoA thioester by an acyl-CoA synthetase, a reaction that requires ATP. tandfonline.comacs.org Subsequently, the acyl-CoA intermediate is conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT). uniroma1.itresearchgate.net This pathway is essential for maintaining cellular homeostasis by preventing the accumulation of toxic organic acids and their reactive acyl-CoA intermediates, which can disrupt mitochondrial function. nih.govuniroma1.it

Contextualization within Trimethylbenzene Biotransformation Pathways

This compound is a specific urinary metabolite formed from the biotransformation of 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. tandfonline.comnih.govscbt.com Trimethylbenzenes are a group of aromatic hydrocarbons used extensively as industrial solvents in paints, coatings, and gasoline. researchgate.net Human and animal exposure to these compounds, primarily through inhalation, triggers a series of metabolic reactions aimed at their detoxification and elimination. researchgate.netnj.gov

The primary metabolic pathway for trimethylbenzenes involves the oxidation of one of the methyl groups to a carboxylic acid. researchgate.netpsu.edu In the case of 1,2,4-trimethylbenzene, this oxidation can occur at any of the three methyl groups, leading to the formation of three isomeric dimethylbenzoic acids: 2,5-dimethylbenzoic acid, 3,4-dimethylbenzoic acid, and 2,4-dimethylbenzoic acid. nih.govpjoes.com

Following their formation, these dimethylbenzoic acids undergo conjugation with glycine to form their respective dimethylhippuric acid isomers. researchgate.neteuropa.eu Therefore, this compound is the glycine conjugate of 2,5-dimethylbenzoic acid. biosynth.com The relative amounts of the different dimethylhippuric acid isomers excreted in the urine can provide valuable information about the specific trimethylbenzene isomer to which an individual was exposed. nih.govresearchgate.net For instance, exposure to 1,2,4-trimethylbenzene leads to the excretion of this compound, 3,4-dimethylhippuric acid, and 2,4-dimethylhippuric acid. tandfonline.comnih.gov

Metabolic Pathway of 1,2,4-Trimethylbenzene

Precursor CompoundIntermediate MetaboliteFinal Conjugate
1,2,4-Trimethylbenzene (Pseudocumene)2,5-Dimethylbenzoic AcidThis compound
3,4-Dimethylbenzoic Acid3,4-Dimethylhippuric Acid
2,4-Dimethylbenzoic Acid2,4-Dimethylhippuric Acid

Historical Development of Academic Research on this compound and its Isomers

The study of hippuric acid and its derivatives as metabolic products dates back to the 19th century. tandfonline.com However, detailed investigations into the specific isomers of dimethylhippuric acid as biomarkers for trimethylbenzene exposure gained momentum in the latter half of the 20th century with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netnih.govresearchgate.net

Early research in the 1970s and 1980s focused on identifying the urinary metabolites of different trimethylbenzene isomers in animal models, such as rats and rabbits. tandfonline.comnih.gov These studies were crucial in establishing the fundamental metabolic pathways, including the formation of various dimethylbenzoic and dimethylhippuric acid isomers. tandfonline.comnih.gov For example, a 1980 study identified 3,4-dimethylhippuric acid and 2,4-dimethylbenzoic acid as major urinary metabolites of pseudocumene in rabbits. nih.gov A subsequent study in rats provided a more comprehensive profile of metabolites, including several dimethylhippuric acid isomers. tandfonline.comnih.gov

The 1990s saw a shift towards human studies, with researchers investigating the urinary excretion of dimethylhippuric acid isomers in volunteers exposed to controlled levels of trimethylbenzenes. nih.govornl.gov These studies aimed to validate the use of these metabolites as biomarkers for occupational and environmental exposure. A significant development during this period was the establishment of analytical methods capable of separating and quantifying all six possible dimethylhippuric acid isomers, allowing for a more precise assessment of exposure to different trimethylbenzene mixtures. researchgate.net These advancements solidified the role of dimethylhippuric acids, including this compound, as reliable indicators of trimethylbenzene uptake. nih.govosha.gov

Scope and Academic Research Significance of this compound Studies

The academic research significance of this compound stems primarily from its application as a biomarker of exposure to 1,2,4-trimethylbenzene. lodz.plpjoes.com The quantification of this compound and its isomers in urine provides a non-invasive method to assess the internal dose of this prevalent industrial solvent. researchgate.netornl.gov This is of particular importance in occupational health for monitoring workers in industries such as printing, painting, and chemical manufacturing where exposure to trimethylbenzene-containing solvents is common. researchgate.netpsu.edu

Furthermore, the study of this compound contributes to a deeper understanding of xenobiotic metabolism and the factors that can influence it. Research in this area explores the kinetics of trimethylbenzene biotransformation, including the rates of formation and excretion of its various metabolites. nih.govnih.gov This knowledge is crucial for toxicological risk assessment and for establishing safe exposure limits.

The investigation of this compound and its metabolic pathway also has implications for environmental science. As a component of gasoline and other fuels, trimethylbenzene can be released into the environment, and understanding its metabolic fate in different organisms is essential for assessing its environmental impact. researchgate.netberkeley.edu

Research Applications of this compound

Field of StudySpecific ApplicationResearch Focus
Biomedical ResearchBiomarker of ExposureOccupational and environmental monitoring of 1,2,4-trimethylbenzene exposure.
ToxicologyMetabolic Pathway AnalysisUnderstanding the detoxification and elimination kinetics of trimethylbenzenes.
Environmental ScienceEcotoxicologyAssessing the environmental fate and impact of industrial solvents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B1617922 2,5-Dimethylhippuric acid CAS No. 41859-40-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41859-40-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[(2,5-dimethylbenzoyl)amino]acetic acid

InChI

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

XTIFMRXTPUYERV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O

Other CAS No.

41859-40-9

Origin of Product

United States

Metabolic Pathways and Biotransformation of 2,5 Dimethylhippuric Acid Precursors

Precursor Compounds and Isomeric Considerations in Metabolic Formation

2,5-Dimethylhippuric acid is a urinary metabolite derived from exposure to specific isomers of trimethylbenzene (TMB), which are common components of petroleum products and industrial solvents. researchgate.net The primary precursor for this compound is 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. nih.govpjoes.comnih.gov The metabolism of TMB isomers is not uniform; the substitution pattern on the benzene (B151609) ring significantly influences the resulting metabolites. For instance, exposure to 1,2,4-TMB leads to the formation of several dimethylhippuric acid (DMHA) isomers, including 3,4-DMHA as the main product, but also 2,4-DMHA and 2,5-DMHA. nih.govpjoes.comtandfonline.comnih.gov In contrast, 1,3,5-trimethylbenzene (mesitylene) primarily yields 3,5-dimethylhippuric acid, while 1,2,3-trimethylbenzene (B126466) (hemimellitene) is metabolized to 2,3-dimethylhippuric acid. nih.govornl.gov

The metabolic conversion of 1,2,4-TMB to various DMHA isomers highlights the influence of methyl group positions on the enzymatic processes. tandfonline.com In rats, after oral administration of 1,2,4-TMB, a complex mixture of metabolites is excreted, with 3,4-dimethylhippuric acid being a major component. tandfonline.comnih.goveuropa.eu Studies in humans have confirmed that following inhalation of 1,2,4-TMB, about 22% of the dose is excreted as DMHAs within 24 hours, with 3,4-DMHA being the most abundant. nih.gov

The biotransformation of trimethylbenzene isomers to dimethylhippuric acids proceeds through the formation of dimethylbenzoic acid (DMBA) intermediates. researchgate.net The initial step involves the oxidation of one of the methyl groups of the trimethylbenzene molecule. researchgate.neteuropa.eu In the case of 1,2,4-trimethylbenzene, oxidation can occur on any of the three methyl groups, leading to the formation of 2,4-, 3,4-, and 2,5-dimethylbenzoic acids. pjoes.com

Specifically, the pathway to this compound involves the oxidation of 1,2,4-trimethylbenzene to form 2,5-dimethylbenzoic acid. This intermediate then undergoes a conjugation reaction with glycine (B1666218). researchgate.net This conjugation is a crucial step in the detoxification and excretion of xenobiotic carboxylic acids. researchgate.net The formation of an acyl-CoA derivative of the dimethylbenzoic acid is a prerequisite for the subsequent conjugation with glycine. researchgate.net Studies have shown that after exposure to pseudocumene, various DMBA isomers are found in the urine, which are the direct precursors to the corresponding dimethylhippuric acids. pjoes.com

Enzymatic Mechanisms of Glycine Conjugation in Xenobiotic Processing

The final step in the formation of this compound is the conjugation of its precursor, 2,5-dimethylbenzoic acid, with glycine. This is a key phase II detoxification reaction for many xenobiotic carboxylic acids. researchgate.net

The enzymatic conjugation of glycine to an acyl-CoA intermediate is catalyzed by glycine N-acyltransferases (GLYAT). researchgate.nettandfonline.comnih.gov This enzyme facilitates the transfer of the acyl group from the CoA-activated xenobiotic acid, such as 2,5-dimethylbenzoyl-CoA, to the amino group of glycine. The reaction is essential for rendering the xenobiotic more water-soluble, thus facilitating its urinary excretion. researchgate.net

The synthesis of hippuric acid and its derivatives, like dimethylhippuric acids, involves at least two steps: the activation of the benzoic acid derivative to its corresponding acyl-CoA thioester, and the subsequent condensation of this activated intermediate with glycine. epa.govnih.gov The GLYAT-mediated step is critical for the detoxification process, and its efficiency can be influenced by the availability of both glycine and coenzyme A. tandfonline.comresearchgate.net The enzyme is primarily located in the liver and kidneys. researchgate.netontosight.ai

The initial biotransformation of trimethylbenzenes involves the hydroxylation of one of the methyl groups, a reaction catalyzed by cytochrome P450 (CYP) enzymes. europa.euepa.gov This is followed by further oxidation to form the corresponding carboxylic acid. researchgate.neteuropa.eu For 1,2,4-trimethylbenzene, this process leads to the formation of dimethylbenzoic acid isomers. copernicus.orgrsc.orggoogle.comgoogle.com

The oxidation of the methyl group proceeds via a benzyl (B1604629) alcohol intermediate. europa.eu For instance, the metabolism of 1,2,4-trimethylbenzene can produce 2,5-dimethylbenzyl alcohol, which is then oxidized to 2,5-dimethylbenzoic acid. tandfonline.comnih.goveuropa.eu This oxidation is a critical activation step, converting the relatively inert hydrocarbon into a substrate for conjugation pathways. europa.eu The specific CYP isozymes involved, such as CYP2E1, play a significant role in the metabolism of aromatic hydrocarbons like benzene and its derivatives. nih.gov

Isomer-Specific Metabolic Profiles and Excretion Kinetics

The metabolism and excretion of trimethylbenzene isomers show significant variability depending on their chemical structure.

Following exposure to 1,2,4-TMB in humans, the urinary excretion of the resulting dimethylhippuric acid isomers occurs with half-times ranging from 4 to 8 hours. ornl.gov In contrast, the primary metabolite of 1,3,5-TMB, 3,5-dimethylhippuric acid, has a longer average half-time of 16 hours. ornl.gov The elimination kinetics of TMB from capillary blood have been described by a three-component model, with half-lives for 1,2,4-TMB being approximately 0.016, 0.33, and 44.1 hours. ornl.gov

Studies on human volunteers exposed to different TMB isomers revealed that about 22% of inhaled 1,2,4-TMB was excreted as DMHAs within 24 hours, whereas for 1,2,3-TMB and 1,3,5-TMB, the recoveries were 11% and 3%, respectively. nih.gov This indicates a more efficient conversion of 1,2,4-TMB to its hippuric acid metabolites compared to the other isomers. The excretion of unconjugated dimethylbenzoic acids is a minor pathway, accounting for roughly 3% of the dose for all TMB isomers. nih.gov

The following table summarizes the urinary excretion of dimethylhippuric acid (DMHA) isomers in humans after a 2-hour exposure to 25 ppm of different trimethylbenzene (TMB) isomers.

TMB IsomerMajor DMHA Metabolite% of Inhaled TMB Excreted as DMHAs (24h)Excretion Half-time of Major DMHA
1,2,4-TMB3,4-DMHA~22%4-8 hours
1,2,3-TMB2,3-DMHA~11%4-8 hours
1,3,5-TMB3,5-DMHA~3%~16 hours

Data compiled from Järnberg et al. (1997) and other sources. nih.govornl.gov

In rats, the metabolic profile also shows isomer specificity. For example, about 78% of an oral dose of 1,3,5-TMB is excreted as 3,5-dimethylhippuric acid, while for 1,2,4-TMB, approximately 30.2% is recovered as 3,4-dimethylhippuric acid. tandfonline.comnih.govresearchgate.netnih.gov

Differential Formation and Excretion of Dimethylhippuric Acid Isomers

The specific isomer of dimethylhippuric acid formed is dependent on the structure of the parent trimethylbenzene isomer. Exposure to 1,2,4-trimethylbenzene (pseudocumene) leads to the formation of several DMHA isomers, including 2,4-, 2,5-, and 3,4-dimethylhippuric acid. lodz.pltandfonline.com Of these, 3,4-dimethylhippuric acid is the major metabolite. tandfonline.comtandfonline.comechemi.com

The metabolism of 1,2,3-trimethylbenzene (hemimellitene) primarily results in the excretion of 2,3-dimethylhippuric acid. echemi.comornl.gov In contrast, 1,3,5-trimethylbenzene (mesitylene) exposure yields 3,5-dimethylhippuric acid as the sole possible DMHA isomer. lu.seechemi.com

Steric hindrance plays a significant role in the metabolic pathway. lu.se For instance, the configuration of methyl groups on the benzene ring influences the rate and site of oxidation. The oxidation of 3,4-dimethylbenzyl alcohol to a DMBA occurs to a greater extent than for the other dimethylbenzyl alcohol isomers. lu.se This differential metabolism affects the profile of DMHA isomers detected in biological samples and is a key consideration in biomonitoring for TMB exposure. lu.seechemi.com

Quantitative Aspects of Metabolite Recovery in Biological Excreta

The proportion of an absorbed dose of trimethylbenzene that is recovered as dimethylhippuric acid in the urine varies significantly depending on the specific TMB isomer and the biological system.

In humans exposed to TMB vapors, the urinary excretion of DMHA isomers is a reliable indicator of exposure. echemi.com Following a 2-hour exposure to 25 ppm of 1,2,4-TMB, approximately 22% of the inhaled amount is excreted as DMHAs within 24 hours. echemi.comresearchgate.netca.gov The majority of this is 3,4-DMHA, which accounts for about 18% of the total dose. ornl.gov For 1,2,3-TMB, the 24-hour recovery as DMHAs is lower, at around 11%, with 2,3-DMHA being the primary isomer. echemi.comresearchgate.net The excretion of 3,5-DMHA after exposure to 1,3,5-TMB is even less, accounting for only about 3% of the absorbed dose. echemi.comresearchgate.netca.gov Unconjugated dimethylbenzoic acids account for a smaller fraction, approximately 3% of the dose for all TMB isomers. echemi.com

In rats, the glycine conjugation pathway is more prominent. After oral administration of 1,2,4-TMB to rats, 3,4-dimethylhippuric acid was the major metabolite, accounting for 30.2% of the dose. tandfonline.comtandfonline.comeuropa.eu Following exposure to 1,3,5-TMB, rats excrete about 78% of the dose as 3,5-dimethylhippuric acid. europa.eu For 1,2,3-TMB, 17.3% is excreted as 2,3-DMHA.

TMB IsomerSpeciesPrimary DMHA Isomer(s)% of Dose Excreted as DMHAReference
1,2,4-TMBHuman3,4-DMHA~22% (total DMHAs) echemi.comresearchgate.netca.gov
1,2,3-TMBHuman2,3-DMHA~11% (total DMHAs) echemi.comresearchgate.net
1,3,5-TMBHuman3,5-DMHA~3% echemi.comresearchgate.netca.gov
1,2,4-TMBRat3,4-DMHA30.2% tandfonline.comtandfonline.comeuropa.eu
1,2,3-TMBRat2,3-DMHA17.3%
1,3,5-TMBRat3,5-DMHA~78% europa.eu

Half-Lives and Elimination Dynamics of Dimethylhippuric Acid Isomers

The elimination kinetics of dimethylhippuric acid isomers also show variation. In humans, the half-lives for the excretion rate of DMHA isomers formed from 1,2,3-TMB and 1,2,4-TMB are in the range of 4 to 8 hours. ornl.govresearchgate.net In contrast, 3,5-DMHA, the metabolite of 1,3,5-TMB, exhibits a significantly longer average half-time of approximately 16 hours. ornl.govresearchgate.net

Urinary excretion of dimethylbenzoic acids (the precursors to DMHAs) has been described by a two-compartment model with half-lives ranging from 2.2 to 6.5 hours for the first compartment and 34 to 63 hours for the second, much longer compartment. ornl.gov This suggests that accumulation is possible with repeated exposure. researchgate.net

DMHA Isomer (from Precursor)SpeciesElimination Half-Life (Urine)Reference
Isomers from 1,2,3-TMB & 1,2,4-TMBHuman4 - 8 hours ornl.govresearchgate.net
3,5-DMHA (from 1,3,5-TMB)Human~16 hours ornl.govresearchgate.net
Dimethylbenzoic Acids (All TMBs) - 1st PhaseHuman2.2 - 6.5 hours ornl.gov
Dimethylbenzoic Acids (All TMBs) - 2nd PhaseHuman34 - 63 hours ornl.gov

Comparative In Vivo Metabolism Across Biological Systems

Metabolic Disposition Studies in Animal Models (e.g., rat, rabbit)

Metabolic studies in animal models, particularly rats and rabbits, have been crucial for elucidating the biotransformation pathways of TMBs.

In rats, oral administration of 1,2,4-TMB results in the excretion of a complex mixture of metabolites in the urine. tandfonline.comeuropa.eu These include isomeric trimethylphenols, dimethylbenzyl alcohols (as sulphate and glucuronide conjugates), dimethylbenzoic acids, and dimethylhippuric acids. tandfonline.comeuropa.eu Together, these metabolites account for over 81% of the administered dose. tandfonline.com The major metabolites identified are 3,4-dimethylhippuric acid (30.2% of the dose), 2,4-dimethylbenzyl alcohol conjugates (12.7%), and 2,5-dimethylbenzyl alcohol conjugates (11.7%). tandfonline.comtandfonline.com Studies on 1,3,5-TMB in rats show that approximately 78% of an oral dose is excreted as 3,5-dimethylhippuric acid. europa.eu

Metabolic profiles in rabbits are similar to those in rats. tandfonline.comresearchgate.net Following oral administration of 1,2,4-TMB to rabbits, the major urinary metabolites were identified as 2,4-dimethylbenzoic acid and 3,4-dimethylhippuric acid. tandfonline.comeuropa.euresearchgate.net For 1,3,5-TMB, 68% of an oral dose was excreted as dimethylhippuric acid in rabbits. tandfonline.comresearchgate.net

Interspecies Variations in this compound Metabolism

Significant quantitative differences exist in the metabolism of TMBs between species, particularly between rodents and humans. epa.govca.gov The most notable variation is in the extent of glycine conjugation.

Rodents, such as rats, exhibit a much higher capacity for glycine conjugation compared to humans. ca.gov For example, while rats excrete 78% of a 1,3,5-TMB dose as 3,5-dimethylhippuric acid, humans excrete less than 5% of TMB doses as dimethylhippurates. europa.eu Humans tend to favor other conjugation pathways, such as glucuronidation and sulfation. ca.gov This divergence is attributed to interspecies differences in the expression of glycine N-acyltransferase (GLYAT) and the availability of mitochondrial coenzyme A; human hepatic GLYAT activity is estimated to be 30–50% lower than in rats. These differences are critical when extrapolating toxicological data from animal models to assess human health risks. epa.gov

Advanced Analytical Methodologies for the Quantification of 2,5 Dimethylhippuric Acid

Chromatographic Separation Techniques for Isomeric Resolution

The accurate measurement of 2,5-dimethylhippuric acid is often complicated by the presence of its isomers. Chromatographic techniques are essential for resolving these structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dimethylhippuric Acid and its Hydrolysis Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of dimethylhippuric acid isomers. Due to the low volatility of these compounds, derivatization is a mandatory step to convert them into species amenable to gas chromatography. researchgate.netresearchgate.net The process typically involves converting the carboxylic acid group into a more volatile ester or silyl (B83357) derivative. nih.gov

GC-MS provides high sensitivity and specificity, with the mass spectrometer identifying compounds based on their unique mass fragmentation patterns. nih.gov This is particularly advantageous for distinguishing between different isomers and identifying them accurately within a complex biological matrix like urine. nih.gov The separation is commonly achieved on capillary columns, such as a DB-17 column, which is capable of resolving the derivatized metabolites. nih.gov The use of an internal standard is also a common practice to ensure quantitative accuracy. nih.gov

Table 1: Exemplary GC-MS System Parameters for Acid Analysis This table represents typical parameters and may not be specific to this compound but is representative of the general methodology.

Parameter Setting Source
Gas Chromatograph HP Model 5890A or equivalent scispace.com
Mass Spectrometer HP Model 5970B Mass Selective Detector or equivalent scispace.com
Column Fused-silica capillary (e.g., HP-5, DB-17) nih.govscispace.com
Injection Temp. 250 °C scispace.com
Ion Source Temp. 200 °C scispace.com
Ionization Mode Electron Impact (EI) at 70 eV scispace.com

| Derivatization | Required (e.g., silylation, methylation) | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection for Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of dimethylhippuric acid isomers in biological samples, particularly urine. nih.govnih.gov Unlike GC, HPLC can often analyze these acids directly without the need for derivatization, simplifying the sample preparation process. researchgate.net

The method typically employs a reversed-phase column, such as an octadecyl silanized silica (B1680970) gel (C18) column, to separate the isomers. nih.govnih.govresearchgate.net A key advantage of HPLC is its ability to resolve all six potential isomers of dimethylhippuric acid in a single analytical run. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector. The selection of the detection wavelength is critical for sensitivity; wavelengths between 216 nm and 254 nm are frequently reported. nih.govcdc.govsid.ir The mobile phase is typically an aqueous-organic mixture, often containing an acid like acetic acid or a phosphate (B84403) buffer to control the pH and ensure the analytes are in a non-ionized state for better retention and peak shape. nih.govsid.irnih.gov Gradient elution systems, where the mobile phase composition is changed over time, can be used to improve the separation of all isomers. nih.gov The precision of HPLC methods is generally high, with relative standard deviations reported to be around 4.2%. nih.gov Standard curves for quantification are typically linear over a broad concentration range. nih.gov

Table 2: Reported HPLC Conditions for Dimethylhippuric Acid Isomer Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Reversed-phase Radial-Pak C18 (4 µm; 100 mm x 5 mm) nih.gov RP C-18 cdc.gov Octadecyl silanized silica gel researchgate.net
Mobile Phase Stepwise gradient: A) 1.25% acetonitrile, 0.3% acetic acid in water; B) 5% acetonitrile, 0.3% acetic acid in water nih.gov 160 mL acetonitrile, 840 mL distilled water, 250 µL glacial acetic acid cdc.gov Methanol/water/acetic acid (20/80/0.2) researchgate.net
Detection UV at 225 nm nih.gov UV at 254 nm cdc.gov UV at 216 nm sid.ir
Flow Rate Not specified Not specified 1.5 mL/min sid.ir
Column Temp. Not specified Not specified 48 °C sid.ir

| Detection Limit | ~1.5 µg/mL nih.gov | Not specified | Not specified |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical to remove interferences from complex biological matrices and to concentrate the analyte, thereby enhancing detection sensitivity and ensuring accurate quantification.

Extraction Protocols from Biological Matrices (e.g., urine)

The extraction of this compound and its isomers from urine is a fundamental step prior to chromatographic analysis. ijpsjournal.com The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netijrpc.com

For LLE, the urine sample is first acidified, typically with hydrochloric acid (HCl), to a pH below 2. cdc.govsid.irmuk.ac.ir This protonates the carboxylic acid group, making the analyte more soluble in organic solvents. A salt, such as sodium chloride, is often added to increase the ionic strength of the aqueous phase and further promote the partitioning of the analyte into the organic layer (salting out). cdc.govsid.irmuk.ac.ir Common extraction solvents include ethyl acetate (B1210297) and dichloromethane. nih.govcdc.govsid.ir After vigorous mixing and centrifugation to separate the phases, the organic layer containing the analyte is removed, evaporated to dryness, and the residue is reconstituted in the mobile phase or a suitable solvent for analysis. cdc.govsid.ircdc.gov

SPE is another effective technique that can offer cleaner extracts compared to LLE. ijrpc.com The process involves passing the prepared urine sample through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an appropriate solvent. ijrpc.com

Alkaline Hydrolysis Procedures for Conjugate Cleavage

In biological systems, compounds can exist in a conjugated form. Alkaline hydrolysis is a chemical procedure used to cleave these conjugates, such as glucuronides or sulfates, to release the parent compound for analysis. This step is performed by heating the sample in the presence of a strong base, such as sodium hydroxide. While this is a standard procedure in analytical toxicology and metabolomics, specific documented applications of alkaline hydrolysis for the express purpose of cleaving conjugates from this compound prior to its quantification are not detailed in the provided literature.

Chemical Derivatization for Volatility and Ionization Enhancement (e.g., BSTFA)

Chemical derivatization is an essential sample preparation step for the analysis of non-volatile compounds like this compound by GC-MS. researchgate.netgcms.cz The primary goal is to increase the analyte's volatility and thermal stability. youtube.com Silylation is a widely used derivatization technique where an active hydrogen in the molecule (from the carboxylic acid group) is replaced by a trimethylsilyl (B98337) (TMS) group. restek.comsigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and highly effective silylating reagent. restek.comsigmaaldrich.com The reaction is typically carried out by mixing the dried sample extract with BSTFA and often a catalyst, such as trimethylchlorosilane (TMCS), which enhances the reactivity of the reagent. gcms.czrestek.com The mixture is then heated for a specific duration (e.g., 60 minutes at 60°C) to ensure the reaction goes to completion. restek.com The resulting TMS-ester of this compound is significantly more volatile and produces characteristic ions in the mass spectrometer, allowing for sensitive and specific detection. nih.gov

Table 3: General Protocol for Silylation with BSTFA

Step Procedure Purpose Source
1. Sample Prep Evaporate the sample extract to complete dryness. Moisture interferes with the silylation reaction. restek.com
2. Reagent Addition Add BSTFA (often with 1% TMCS as a catalyst) in molar excess to the dried sample. To convert the analyte to its volatile TMS derivative. restek.comsigmaaldrich.com
3. Reaction Cap the vial and heat (e.g., 60°C for 60 minutes). To ensure the derivatization reaction is complete. restek.com

| 4. Analysis | After cooling, the derivatized sample can be directly injected into the GC-MS. | To separate and quantify the now-volatile analyte. | restek.com |

Method Validation and Analytical Performance Parameters

Method validation is a critical process in analytical chemistry that confirms a developed procedure is suitable for its intended purpose. For the quantification of this compound, this involves a rigorous assessment of several performance parameters to ensure the reliability, accuracy, and precision of the results.

Determination of Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in method validation, defining the lower boundaries of analytical performance. bitesizebio.com The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. loesungsfabrik.denih.gov The LOQ is the lowest concentration of the analyte that can be measured with a defined level of precision and accuracy. loesungsfabrik.de

Several approaches are used to determine these limits, including methods based on visual evaluation, the signal-to-noise ratio (S/N), and the standard deviation of the response and the slope of the calibration curve. loesungsfabrik.deresearchgate.net For chromatographic methods like High-Performance Liquid Chromatography (HPLC), an S/N ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.de Alternatively, the LOD and LOQ can be calculated using the formulas LOD = 3.3σ/S and LOQ = 10σ/S, where 'σ' is the standard deviation of the y-intercept of the regression line and 'S' is the slope of the calibration curve. sepscience.com

In the context of analyzing dimethylhippuric acid (DMHA) isomers, a study utilizing an HPLC method with ultraviolet (UV) detection reported a detection limit of 1.5 µg/mL for the six isomers, with a range of 0.5–3.4 µg/mL. nih.gov This demonstrates the method's capability to detect low levels of these compounds in a given sample.

Compound/Isomer GroupMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
Dimethylhippuric Acid IsomersHPLC-UVUrine1.5 µg/mL (average)Not Specified nih.gov
Hippuric AcidHPLCUrineNot Specified1.0 µg/mL muk.ac.ir
2-Methylhippuric AcidHPLCUrine0.3 µg/mL1.0 µg/mL muk.ac.ir
3-Methylhippuric AcidHPLCUrine0.3 µg/mL1.0 µg/mL muk.ac.ir
4-Methylhippuric AcidHPLCUrine0.3 µg/mL1.0 µg/mL muk.ac.ir

Evaluation of Linearity and Dynamic Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which this proportionality is maintained. A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the linear regression analysis, with values close to 1.0 indicating excellent linearity. researchgate.net

For the HPLC-based analysis of dimethylhippuric acid isomers, standard curves have been demonstrated to be linear over a concentration interval of 10–500 µg/mL in human urine. nih.gov This wide dynamic range allows for the accurate quantification of this compound across a broad spectrum of concentrations, from low-level exposure to higher concentrations. Similarly, a validated method for p-aminohippuric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) showed a linearity range of 10 to 140 µg/mL with a correlation coefficient (r) greater than 0.99. nih.gov

Analyte(s)MethodDynamic RangeCorrelation Coefficient (r or r²)Source
Dimethylhippuric Acid IsomersHPLC-UV10–500 µg/mLNot Specified (stated as linear) nih.gov
o-, m-, p-Methylhippuric AcidsUPLC-MS/MS0.2–16.23 mMNot Specified nih.gov
p-Aminohippuric AcidLC-MS/MS10–140 µg/mL> 0.99 nih.gov

Assessment of Precision and Reproducibility

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment.

Reproducibility: Assesses the precision between different laboratories.

A study on dimethylhippuric acid isomers reported a method precision of 4.2% RSD, with a range of 3.8–4.4% for a concentration of 100 µg/mL. nih.gov For the analysis of related methylhippuric acid isomers, a UPLC-MS/MS method demonstrated both intra-day and inter-day precision to be less than 6% RSD for all concentration levels tested. nih.gov These low RSD values indicate a high degree of precision and the reliability of the methods for consistent quantification.

Analyte(s)MethodPrecision ParameterValue (RSD)Source
Dimethylhippuric Acid IsomersHPLC-UVMethod Precision4.2% (average) nih.gov
o-, m-, p-Methylhippuric AcidsUPLC-MS/MSIntra-day Precision<6% nih.gov
o-, m-, p-Methylhippuric AcidsUPLC-MS/MSInter-day Precision<6% nih.gov
m-Methylhippuric AcidHPLCWithin-day Precision2.4% cdc.gov
m-Methylhippuric AcidHPLCBetween-day Precision3.3% cdc.gov

Isomeric Resolution and Specificity Considerations in Analysis

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the case of this compound, a key specificity challenge is its resolution from other dimethylhippuric acid isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-DMHA).

Accurate quantification requires a chromatographic method capable of separating these structurally similar compounds. An HPLC method has been successfully developed that allows for the detection and separation of all six possible DMHA isomers within a single analytical run. nih.gov This separation was achieved using a reversed-phase C18 column and a stepwise gradient elution system, which modifies the mobile phase composition during the analysis to resolve the different isomers. nih.gov The ability to resolve these isomers is crucial, as co-elution would lead to inaccurate quantification and misinterpretation of results. The use of Ultra-Performance Liquid Chromatography (UPLC) has also been shown to achieve baseline resolution of the three methylhippuric acid isomers, highlighting the importance of advanced chromatographic techniques for specificity. nih.gov

Developments in Advanced Spectroscopic and Hyphenated Techniques for this compound Characterization

While traditional HPLC with UV detection is effective for quantification, advanced spectroscopic and hyphenated techniques offer enhanced capabilities for both the quantification and structural characterization of this compound. saspublishers.com Hyphenated techniques involve the coupling of a separation technique with a spectroscopic detection method, providing a powerful analytical tool. nih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique that combines the powerful separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. researchgate.net For a compound like this compound, LC-MS can provide not only quantification at very low levels but also confirmation of the compound's identity through its mass-to-charge ratio (m/z).

Tandem Mass Spectrometry (MS/MS) , often coupled with LC (LC-MS/MS), adds another layer of specificity and structural information. nih.gov In this technique, the molecular ion of this compound is selected and then fragmented. The resulting fragmentation pattern serves as a unique "fingerprint" that can confirm the molecular structure and distinguish it from other isomers with greater certainty than is possible with UV detection alone. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. ajrconline.org Although it requires the analyte to be volatile and thermally stable, derivatization can be used to make compounds like this compound suitable for GC analysis. GC-MS provides excellent chromatographic resolution and definitive mass spectral data for identification. chemijournal.com

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a direct hyphenation of LC with NMR spectroscopy. chemijournal.com This technique allows for the acquisition of detailed structural information (e.g., the specific positions of the methyl groups on the benzene (B151609) ring) for compounds separated by LC, which is invaluable for the unambiguous identification of isomers like this compound in complex mixtures. researchgate.net

These advanced hyphenated techniques provide researchers with tools that offer superior sensitivity, specificity, and structural elucidation capabilities, which are essential for the comprehensive characterization of this compound and its isomers in various matrices.

Chemical Synthesis Approaches for 2,5 Dimethylhippuric Acid and Analogs

Synthetic Pathways for the Preparation of 2,5-Dimethylhippuric Acid

The primary and most direct route for synthesizing this compound is through the acylation of glycine (B1666218) with 2,5-dimethylbenzoyl chloride. This is a variation of the well-known Schotten-Baumann reaction. The synthesis is a two-step process starting from 2,5-dimethylbenzoic acid.

Step 1: Synthesis of 2,5-Dimethylbenzoyl Chloride

The initial step involves the conversion of 2,5-dimethylbenzoic acid to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is common due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases.

Reaction Scheme: 2,5-Dimethylbenzoic acid to 2,5-Dimethylbenzoyl chloride

Step 2: Acylation of Glycine

The resulting 2,5-dimethylbenzoyl chloride is then reacted with glycine in an aqueous alkaline solution. A base, such as sodium hydroxide, is used to deprotonate the amino group of glycine, making it a more potent nucleophile, and to neutralize the hydrogen chloride produced during the reaction. The reaction is typically performed at a controlled temperature to prevent hydrolysis of the acyl chloride.

Reaction Scheme: Glycine and 2,5-Dimethylbenzoyl Chloride

C₉H₉ClO + H₂¹⁵NCH₂COOH + 2 NaOH → C₁₁H₁₃¹⁵NO₃ + NaCl + 2 H₂O

Research Applications in Biological Monitoring of Environmental Exposure

Utilization of 2,5-Dimethylhippuric Acid as a Biomarker for Trimethylbenzene Exposure

This compound is a urinary metabolite formed in the human body following exposure to certain isomers of trimethylbenzene (TMB), particularly 1,2,4-TMB. nih.gov The metabolic pathway involves the oxidation of a methyl group on the TMB molecule to a carboxylic acid, forming a dimethylbenzoic acid, which is then conjugated with the amino acid glycine (B1666218) to produce the corresponding dimethylhippuric acid (DMHA). nih.govtaylorandfrancis.com While 3,4-DMHA is the primary urinary metabolite following exposure to 1,2,4-TMB, a complex mixture of other DMHA isomers, including 2,5-DMHA, is also formed and excreted. nih.govnih.gov

The presence of 2,5-DMHA in urine can therefore serve as a qualitative indicator of TMB uptake. nih.gov Research has shown that different TMB isomers produce distinct patterns of DMHA metabolites. For instance, exposure to 1,2,3-TMB results mainly in the excretion of 2,3-DMHA, while 1,3,5-TMB exposure yields 3,5-DMHA. ornl.gov

In controlled studies with human volunteers, the analysis of all six possible DMHA isomers revealed that the sum of these metabolites often provides a more accurate reflection of TMB exposure than the measurement of a single isomer. nih.gov This suggests that while 2,5-DMHA is a minor metabolite, its inclusion in a broader panel of DMHA isomers enhances the reliability of biomonitoring for TMB exposure, especially in environments where exposure may be to mixtures of TMB isomers or products like white spirit and gasoline. nih.gov

The following table summarizes the primary DMHA metabolites identified in urine after controlled exposure to specific TMB isomers, demonstrating the complexity of the metabolic profile.

Trimethylbenzene IsomerPrimary DMHA Metabolite(s) ExcretedTotal DMHAs (% of Absorbed Dose Excreted in 24h)
1,2,4-TMB3,4-DMHA (major), 2,4-DMHA, 2,5-DMHA~22%
1,2,3-TMB2,3-DMHA (major), 3,4-DMHA~11%
1,3,5-TMB3,5-DMHA~3%

Data derived from a human volunteer study involving 2-hour exposures to 25 ppm of each TMB isomer. nih.gov

Correlation Studies between Exposure Concentrations and Urinary Metabolite Levels in Research Settings

A cornerstone of validating a biomarker is establishing a clear relationship between the level of exposure and the concentration of the metabolite in a biological sample. For TMB exposure, numerous studies have demonstrated a positive correlation between the atmospheric concentration of TMBs and the urinary levels of their corresponding DMHA metabolites. nih.govnih.gov

Controlled human exposure studies provide more precise data. In one such study, ten healthy male volunteers were exposed to 25 ppm of various TMB isomers for two hours. nih.gov The subsequent urinary analysis of all six DMHA isomers showed a clear increase in their excretion post-exposure. The results indicated that the cumulative excretion of the sum of DMHA isomers correlated well with the absorbed dose, reinforcing the utility of measuring a profile of metabolites, including 2,5-DMHA, for quantitative exposure assessment. nih.govornl.gov

The data below from this volunteer study illustrates the relative amounts of different DMHA isomers excreted after exposure to 1,2,4-TMB and 1,2,3-TMB, highlighting that while one isomer may predominate, others are consistently present.

Exposure Isomer (25 ppm for 2h)DMHA MetaboliteMean Excretion (% of Total DMHAs)
1,2,4-TMB3,4-DMHA83%
2,4-DMHA14%
2,5-DMHA3%
1,2,3-TMB2,3-DMHA80%
3,4-DMHA20%

Relative percentage of different DMHA isomers in urine following controlled exposure to 1,2,4-TMB and 1,2,3-TMB. ornl.gov

Assessment of Excretion Patterns as Indicators of Exposure Dynamics

Understanding the kinetics of biomarker excretion is essential for designing effective biomonitoring strategies, such as determining the optimal time for sample collection. Research on DMHAs, including 2,5-DMHA, shows that they are relatively rapidly eliminated from the body, making them good indicators of recent exposure. ornl.gov

Following a two-hour inhalation exposure to TMBs, the urinary excretion of DMHA isomers begins promptly. nih.gov Studies in human volunteers have determined that the elimination half-lives for the various DMHA isomers formed from 1,2,3-TMB and 1,2,4-TMB are in the range of 4 to 8 hours. ornl.gov In contrast, 3,5-DMHA, the metabolite of 1,3,5-TMB, exhibits a longer average half-life of approximately 16 hours. ornl.gov

This rapid excretion means that the highest concentrations of DMHAs in urine are typically found in samples collected at the end of a work shift or within a few hours after exposure ceases. nih.gov Within 24 hours, a significant portion of the absorbed TMB dose is eliminated as DMHA metabolites. nih.gov For example, about 22% of an inhaled dose of 1,2,4-TMB is recovered as DMHAs in the urine within this timeframe. nih.gov The consistent and predictable excretion pattern allows researchers to model exposure dynamics and estimate the magnitude of recent TMB uptake based on urinary metabolite concentrations. ornl.gov

Methodological Considerations for Biomarker-Based Exposure Assessment Research

Accurate and reliable quantification of this compound in urine requires robust analytical methodologies. The chemical similarity of the six different DMHA isomers presents an analytical challenge, necessitating methods with high specificity and resolving power.

High-performance liquid chromatography (HPLC) is the most commonly employed technique for the analysis of DMHA isomers in urine. nih.govnih.gov A typical analytical workflow involves several key steps:

Sample Preparation: Urine samples are often acidified to convert the hippurate salts to their acid form. This is followed by a liquid-liquid extraction step, using solvents like ethyl acetate (B1210297) or acetonitrile, or by solid-phase extraction to isolate the analytes from the complex urine matrix. cdc.govnih.govcdc.gov

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the different DMHA isomers. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often required to achieve baseline separation of all six isomers in a single run. nih.gov

Detection: Ultraviolet (UV) detection is commonly used, as the aromatic ring structure of the DMHAs absorbs UV light. researchgate.net

Quantification: The concentration of each isomer is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from analyzing standards of known concentrations. cdc.gov

A critical consideration is the validation of the analytical method to ensure its accuracy, precision, and sensitivity. nih.gov The limit of detection must be low enough to quantify background levels in non-exposed individuals as well as the elevated levels expected in exposed populations. nih.gov Given that the pattern of isomers can indicate the specific type of TMB exposure, methods that can resolve and quantify all isomers, including 2,5-DMHA, are particularly valuable for comprehensive exposure assessment research. nih.govornl.gov

Future Research Directions and Perspectives in 2,5 Dimethylhippuric Acid Science

Exploration of Undiscovered Metabolic Fates and Minor Pathways

The primary metabolic pathway for xylene isomers involves oxidation of a methyl group, followed by conjugation with glycine (B1666218) to form methylhippuric acid. researchgate.netrupahealth.com For instance, p-xylene is oxidized to form p-toluic acid (4-methylbenzoic acid), which is then conjugated with glycine to produce 4-methylhippuric acid. researchgate.netrupahealth.com The major pathway for xylene metabolism involves mixed-function oxidases in the liver, leading to the formation of methylhippuric acid isomers that are then eliminated in the urine. cdc.gov However, this is not the complete picture.

Future research must focus on identifying and characterizing less prominent, or "minor," metabolic pathways for 2,5-dimethylbenzoic acid, the precursor to 2,5-dimethylhippuric acid. While glycine conjugation is dominant, other conjugation reactions (e.g., glucuronidation) or further oxidation products may exist, particularly under conditions of high exposure or in individuals with compromised primary metabolic pathways. Acyl glycines like this compound are typically considered minor metabolites of fatty acids, but their excretion increases significantly with exposure to certain xenobiotics. rupahealth.com Investigating these secondary pathways is crucial for a complete understanding of xylene toxicokinetics and for identifying potential sources of inter-individual variability in its metabolism.

Mechanistic Studies of Glycine Conjugation in Specific Biological Systems

The formation of this compound is a two-step enzymatic process. nih.gov First, 2,5-dimethylbenzoic acid is activated to an acyl-coenzyme A (CoA) thioester by mitochondrial xenobiotic/medium-chain fatty acid: CoA ligases (ACSM2B). nih.gov Subsequently, the acyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT). nih.gov This pathway is fundamental for detoxifying xenobiotics and preventing the sequestration of coenzyme A (CoASH) within the mitochondria. nih.govresearchgate.net

While this general mechanism is understood, detailed mechanistic studies are needed. The substrate selectivity of GLYAT and its variants requires further characterization, as the efficiency of this enzyme directly impacts the toxicity of the precursor organic acids. researchgate.net Research should investigate the kinetics of GLYAT with 2,5-dimethylbenzoyl-CoA specifically. Furthermore, factors that can influence this pathway, such as the availability of glycine and ATP, warrant deeper exploration. nih.govresearchgate.net For example, a high dietary intake of other organic acids can deplete available glycine, potentially impairing the conjugation of xylene metabolites. nih.govnih.gov Studies in specific biological systems, such as different cell types (e.g., hepatocytes) or in individuals with genetic variations in the GLYAT gene, could reveal critical insights into the regulation and potential bottlenecks in this compound formation. nih.govresearchgate.net Obesity-associated glycine deficiency has been shown to impair the glycine conjugation pathway, a condition that can be ameliorated after bariatric surgery restores glycine supply. nih.gov

Development of Novel High-Throughput Analytical Platforms for Metabolite Screening

The quantification of methylhippuric acid isomers, including this compound, in urine is the cornerstone of biomonitoring for xylene exposure. brieflands.comnih.gov Established analytical methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). jcdr.netnih.govresearchgate.net HPLC with UV detection is a common technique, and methods have been developed to separate the different methylhippuric acid isomers. nih.govgrafiati.com Gas chromatography, often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC/MS), also offers excellent sensitivity and specificity. nih.gov

However, future research should focus on developing novel, high-throughput analytical platforms. These next-generation methods are needed to screen large populations rapidly and cost-effectively. Key advancements are expected from the continued development of Liquid Chromatography-Mass Spectrometry (LC-MS) techniques, particularly tandem mass spectrometry (LC-MS/MS). google.comresearchgate.netresearchgate.net LC-MS/MS offers superior sensitivity and specificity, allowing for the simultaneous quantification of multiple metabolites from a small sample volume. researchgate.net The development of automated sample preparation and data analysis workflows will be critical to achieving high-throughput capacity. researchgate.net Such platforms would not only enhance occupational and environmental exposure monitoring but also facilitate large-scale metabolomics studies.

Table 1: Comparison of Analytical Methods for Methylhippuric Acid Detection

Analytical TechniqueCommon DetectorKey AdvantagesLimitationsReference
High-Performance Liquid Chromatography (HPLC)UV/DADRobust, widely available, good for isomer separation with specific columns (e.g., β-cyclodextrin).Moderate sensitivity compared to MS, may not distinguish all isomers without specialized methods. nih.govgrafiati.com
Gas Chromatography (GC)FID, MSHigh resolution and sensitivity, established methods available.Requires derivatization of the analyte, can be time-consuming. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)MS/MSHigh sensitivity and specificity, allows for simultaneous analysis of multiple metabolites, suitable for high-throughput screening.Higher instrument cost, potential for matrix effects that require careful method development. google.comresearchgate.net

Integration of Metabolomics for Comprehensive Xenobiotic Exposure Assessment

Measuring a single biomarker like this compound provides a direct indication of exposure to its parent compound. However, a broader, systems-level approach is needed to understand the full biological impact of xenobiotic exposure. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, offers this comprehensive perspective. nih.gov By profiling a wide array of metabolites, researchers can identify a "metabolic fingerprint" associated with exposure to specific chemicals or complex mixtures. researchgate.net

Future research should aim to integrate the measurement of this compound into larger metabolomics panels. This approach would allow scientists to move beyond simple exposure assessment to understanding the downstream consequences. For example, metabolomics studies on individuals exposed to PM2.5 have revealed alterations in amino acid and lipid metabolism. researchgate.netnih.gov By correlating levels of this compound with changes in endogenous metabolic pathways (e.g., energy metabolism, oxidative stress markers, amino acid profiles), a more complete picture of xylene-induced toxicity can be constructed. researchgate.net This integrated strategy is essential for identifying early biomarkers of adverse health effects and for elucidating the mechanisms by which xenobiotics like xylene contribute to disease. researchgate.netnih.gov

Q & A

Q. What analytical methods are recommended for quantifying 2,5-Dimethylhippuric acid in biological samples?

Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is a validated approach. Key parameters include:

  • Column : Use a C18 column (e.g., Inertsil ODS-3, 4.6 × 150 mm, 5 μm) for optimal separation .
  • Mobile phase : A mixture of 20% acetonitrile in 20 mM phosphate buffer (pH 3.0) with 4 mM sodium octylsulfate (SOS) as an ion-pairing agent improves retention time reproducibility .
  • Detection : UV absorbance at 246 nm is effective for peak identification . Method validation should include recovery tests (target >95%) and calibration across a linear range (e.g., 1–5 μg/mL) .

Q. How does this compound serve as a biomarker for exposure assessment?

Like its structural analogs (e.g., 3,4-DMHA for 1,2,4-trimethylbenzene exposure), 2,5-DMHA is likely a metabolite of specific aromatic hydrocarbons. Its urinary excretion correlates with environmental exposure levels, as seen in studies of similar compounds (e.g., 3,4-DMHA and 1,2,4-TMB: r = 0.866) . To validate its use, conduct cohort studies comparing urinary 2,5-DMHA concentrations with ambient exposure measurements, ensuring statistical rigor and control for confounding variables like renal function .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve this compound from structurally similar metabolites?

  • pH adjustment : Lowering mobile phase pH (e.g., pH 3.0) reduces ionization of acidic groups, enhancing retention and resolution .
  • Ion-pairing agents : Test sulfonate-based reagents (e.g., SOS, SHS) at 4 mM concentrations to improve peak symmetry and selectivity for dimethylhippuric acid isomers .
  • Gradient elution : Vary acetonitrile concentration (e.g., 15–25%) to separate co-eluting compounds, as demonstrated in studies of 3,4-DMHA and creatinine . Include system suitability tests using spiked urine samples to confirm resolution of 2,5-DMHA from isomers like 3,4-DMHA or hippuric acid .

Q. What strategies address discrepancies in correlating urinary this compound levels with environmental exposure concentrations?

  • Toxicokinetic modeling : Account for metabolic saturation at high exposure levels, as observed in aromatic hydrocarbon metabolism (e.g., 1,2,4-TMB) .
  • Confounding factors : Adjust for inter-individual variability in glycine conjugation efficiency, which affects DMHA formation rates .
  • Longitudinal sampling : Collect repeated urine samples to assess intra-subject variability and improve exposure-response correlation, as done in occupational studies of 3,4-DMHA . Cross-validate findings with alternative biomarkers (e.g., parent compound blood levels) to confirm specificity .

Methodological Considerations

  • Data interpretation : Compare results with literature on structurally related compounds (e.g., 3,4-DMHA) to identify trends or anomalies. For example, inconsistent correlations may arise from differences in metabolic pathways or sampling protocols .
  • Study limitations : Acknowledge potential biases, such as non-occupational exposure sources or analytical interference from urinary matrices. Mitigate these via controlled chamber studies and matrix-matched calibration standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.